molecular formula C10H8N2 B14344125 4-Ethylbenzene-1,3-dicarbonitrile CAS No. 104614-58-6

4-Ethylbenzene-1,3-dicarbonitrile

Cat. No.: B14344125
CAS No.: 104614-58-6
M. Wt: 156.18 g/mol
InChI Key: MBJWGHPMLSGNGR-UHFFFAOYSA-N
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Description

4-Ethylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an ethyl group and two cyano groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,3-dicarbonitrile typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution pattern .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzenes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethylbenzene-1,3-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethylbenzene-1,3-dicarbonitrile exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring provides a stable framework for these interactions, allowing the compound to engage in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: 4-Ethylbenzene-1,3-dicarbonitrile is unique due to the combination of its ethyl and cyano groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

104614-58-6

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-ethylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C10H8N2/c1-2-9-4-3-8(6-11)5-10(9)7-12/h3-5H,2H2,1H3

InChI Key

MBJWGHPMLSGNGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C#N)C#N

Origin of Product

United States

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